Anthracene-2,6-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
anthracene-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c15-13-3-1-9-5-12-8-14(16)4-2-10(12)6-11(9)7-13/h1-8H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOSWMZHKZFJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C=C(C=C3)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563403 | |
| Record name | Anthracene-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46710-42-3 | |
| Record name | Anthracene-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthesis and Functionalization Methodologies for Anthracene 2,6 Diamine and Its Derivatives
Optimized Synthetic Pathways for Anthracene-2,6-diamine
The creation of this compound often begins with a more readily available precursor, 2,6-diaminoanthraquinone (B87147). The optimization of this transformation and other advanced synthetic routes is crucial for achieving high yields and purity.
The conversion of 2,6-diaminoanthraquinone to this compound is a foundational step, and various reduction methods have been explored to optimize this process. researchgate.net Direct reduction using zinc powder has been examined, but this approach often results in a mixture of the desired product and the partially reduced 9,10-dihydro-2,6-diaminoanthracene. researchgate.net
To circumvent this, multi-step procedures have been developed. One such method involves the protection of the amine groups, followed by a borohydride (B1222165) reduction and subsequent deprotection, affording the target compound in yields ranging from 14-50%. researchgate.net A more efficient, two-step pathway utilizes tin powder to first reduce the anthraquinone (B42736) to 2,6-diaminoanthrone in quantitative yield. This intermediate is then further reduced to yield the final this compound with improved yields of 55-65%. researchgate.net
Table 1: Comparison of Reduction Methods for 2,6-diaminoanthraquinone
| Reducing Agent/Method | Key Steps | Reported Yield | Notes |
| Zinc Powder | Direct reduction | Variable | Often produces a mixture with 9,10-dihydro-2,6-diaminoanthracene. researchgate.net |
| Borohydride | 1. Amine protection2. Borohydride reduction3. Deprotection | 14-50% | A multi-step approach to avoid side products. researchgate.net |
| Tin Powder | 1. Reduction to 2,6-diaminoanthrone (quantitative)2. Further reduction of the intermediate | 55-65% | Offers higher yields through a two-step process. researchgate.net |
Diels-Alder and retro-Diels-Alder reactions represent a sophisticated strategy in the synthesis of anthracene (B1667546) derivatives. capes.gov.br This cycloaddition chemistry can be employed in several ways. This compound itself can act as the diene component in Diels-Alder reactions to create more complex, soluble precursor polymers. researchgate.net
Alternatively, the anthracene core itself can be constructed via a Diels-Alder reaction, with the amino functionalities introduced in a subsequent step. researchgate.net The retro-Diels-Alder reaction is equally important, often used as a final step to induce aromatization or to remove a temporary auxiliary group that was used to control stereochemistry or improve solubility during the synthesis. researchgate.netwhiterose.ac.uk For instance, thermal retro-Diels-Alder reactions at temperatures around 220°C can convert precursor polymers into fully aromatic polyamide structures. researchgate.net
The Ullmann reaction, a copper-catalyzed coupling, is a powerful tool for the synthesis of anthracene derivatives, particularly for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. organic-chemistry.org In the context of creating derivatives related to this compound, the Ullmann-type reaction can be used to couple an amine with a halogenated anthracene core. nih.gov This is particularly useful for synthesizing aryl-amino substituted anthraquinone derivatives, which can then be subjected to reduction to form the corresponding anthracene diamine derivatives. nih.gov The classic Ullmann condensation involves the copper-catalyzed synthesis of symmetric biaryls, providing a route to link anthracene moieties together or attach other aryl groups. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the anthracene nucleus. The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a highly efficient method for creating C-C bonds to attach aryl substituents. rsc.orgoptica.org This reaction has been widely used to synthesize a variety of (hetero)aryl-substituted anthracene derivatives, which are precursors to materials for organic light-emitting diodes (OLEDs). rsc.orgacs.org The reaction conditions can be tuned to achieve selective mono- or di-substitution on the anthracene core. acs.org
The Sonogashira coupling reaction, which joins terminal alkynes with organic halides, is the premier method for introducing ethynyl (B1212043) groups onto the anthracene skeleton. thieme-connect.comnih.gov This reaction is key to creating π-conjugated systems with extended electronic delocalization. jst.go.jp Both Sonogashira and Suzuki reactions are fundamental in tuning the photophysical and electronic properties of anthracene derivatives for various applications in materials science. researchgate.net
Ullmann Reaction in Derivative Synthesis
Functionalization Strategies at the 2,6-Positions
The 2,6-positions of the anthracene core are strategic sites for functionalization, as substitution at these points can significantly influence the molecule's electronic structure and solid-state packing.
The introduction of aryl groups at the 2,6-positions of anthracene has a profound effect on the material's electronic properties. Research into a series of 2,6-disubstituted anthracene derivatives, particularly with fluorinated phenyl groups, has demonstrated this principle effectively. mdpi.com
While functionalization with various fluorinated phenyl moieties leads to only negligible changes in the optical behavior (absorption and emission wavelengths), it significantly influences the electrochemical properties by altering the frontier molecular orbital (HOMO and LUMO) energy levels. researchgate.netmdpi.com Specifically, the addition of electron-withdrawing fluorine atoms to the phenyl substituents lowers the energy levels, especially the HOMO level. mdpi.com This modulation of the orbital energies is critical as it can induce a transition in the semiconductor behavior of the material. For instance, progressive fluorination of the phenyl substituents has been shown to shift the charge transport characteristics from p-type (hole-transporting) to n-type (electron-transporting) in organic thin-film transistors (OTFTs). mdpi.com
Table 2: Impact of 2,6-Aryl Substitution on Anthracene Electronic Properties
| Substituent at 2,6-Positions | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Observed OTFT Behavior |
| Phenyl | -5.46 | -2.42 | 3.04 | p-type |
| 4-Fluorophenyl | -5.55 | -2.48 | 3.07 | p-type |
| 3,5-Difluorophenyl | -5.69 | -2.57 | 3.12 | p-type |
| 2,4,6-Trifluorophenyl | -5.80 | -2.69 | 3.11 | n-type |
| Pentafluorophenyl | -5.99 | -2.87 | 3.12 | n-type |
| Data derived from studies on 2,6-disubstituted anthracene derivatives. mdpi.com |
Fluorinated Phenyl Derivatives
The introduction of fluorinated phenyl groups to the anthracene core can significantly influence the electrochemical properties of the resulting derivatives. Research has shown that 2,6-functionalization with various fluorinated phenyl moieties has a negligible effect on the optical properties but can alter the electrochemical behavior. researchgate.net
A study focused on the synthesis of six anthracene derivatives di-substituted at the 2,6-positions with different fluorinated phenyl groups. researchgate.net The choice of the fluorinated phenyl group was also found to impact the melting point and thermal stability of the compounds. researchgate.net For instance, the synthesis of N²,N²,N⁹,N⁹-tetrabutyl-4,7-difluoro-1,10-phenanthroline-2,9-dicarboxamide was achieved in high yield through direct nucleophilic substitution on a 4,7-dichloro-1,10-phenanthroline (B1630597) precursor using cesium fluoride. nih.gov
Table 1: Synthesis of Fluorinated Anthracene Derivatives
| Derivative Name | Synthetic Method | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| N²,N²,N⁹,N⁹-tetrabutyl-4,7-difluoro-1,10-phenanthroline-2,9-dicarboxamide | Nucleophilic Substitution | Cesium fluoride | Up to 88% | nih.gov |
| 4,7-difluoro-2,9-dimethyl-1,10-phenanthroline | Fluorination | Cesium fluoride | - | nih.gov |
| 2,6-bis(p-fluorophenyl)anthracene | Suzuki Coupling | (4-fluorophenyl)boronic acid | - | researchgate.net |
Incorporation of Alkyne Moieties
The introduction of alkyne functionalities to the anthracene framework is a key strategy for creating materials with tailored electronic and optical properties. Palladium-catalyzed Sonogashira coupling is a widely employed method for this purpose. For example, 9,10-bis(phenylethynyl)anthracene (B116448) derivatives have been synthesized, and their properties can be tuned by introducing substituents at the 2 and 7 positions. researchgate.net
In one approach, various terminal alkynes have been coupled with halogenated anthracene precursors. For instance, the palladium-catalyzed annulation of 9-bromoanthracene (B49045) with alkynes has been used to generate acephenanthrylene-based derivatives in good yields. nih.gov Asymmetric alkynes often lead to regioselective product formation. nih.gov
Table 2: Synthesis of Alkyne-Functionalized Anthracene Derivatives
| Derivative Name | Synthetic Method | Catalyst | Key Reagents | Yield | Reference |
|---|---|---|---|---|---|
| 4,5-disubstituted acephenanthrylenes | Palladium-catalyzed annulation | Palladium catalyst | 9-bromoanthracene, various alkynes | 51-86% | nih.gov |
Oxidative Annulation and Related Transformations
Oxidative annulation reactions provide a powerful tool for the construction of complex polycyclic aromatic hydrocarbons, including substituted anthracenes. Rhodium-catalyzed oxidative coupling of arylboronic acids with internal alkynes is an efficient method for synthesizing 1,2,3,4-tetrasubstituted anthracene derivatives. frontiersin.orgnih.gov This reaction often utilizes an oxidant like Cu(OAc)₂. frontiersin.orgnih.gov
Another strategy involves the rhodium-catalyzed oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes, which yields substituted anthracenes in moderate to good yields. beilstein-journals.orgfrontiersin.org Zinc bromide has also been used as a catalyst for the one-pot regioselective annulation of unsymmetrical 1,2-phenylenebis(diaryl/diheteroarylmethanol) to produce anthracenes. frontiersin.orgnih.gov
Furthermore, palladium-catalyzed tandem C–H activation/bis-cyclization reactions of propargylic carbonates with terminal alkynes have been developed to construct tetracyclic benz[a]anthracene derivatives. beilstein-journals.org
Post-Assembly Modification in Supramolecular Architectures
Post-assembly modification (PAM) is a technique used to introduce new functionalities into pre-formed supramolecular structures, such as metal-organic cages (MOCs). mdpi.comcam.ac.ukacs.orgresearchgate.net This approach allows for the creation of complex architectures that would be difficult to synthesize through traditional methods. acs.org
An example of PAM involves an Fe(II)₄L₆ tetrahedral cage with anthracene panels. cam.ac.ukacs.orgresearchgate.net These anthracene units can undergo a Diels-Alder cycloaddition with dienophiles like tetracyanoethylene (B109619) (TCNE) under mild conditions. acs.orgresearchgate.netresearchgate.net This modification converts the planar anthracene panels into bent dihydroanthracene structures, significantly altering the host-guest properties of the cage. acs.orgcam.ac.uk The modified cage was able to encapsulate fullerene C₆₀, a guest that the original cage did not bind. cam.ac.ukacs.orgresearchgate.net This demonstrates the potential of PAM to tune the binding properties of supramolecular hosts. cam.ac.ukacs.orgresearchgate.net
Preparation of Related Anthracene-based Precursors and Intermediates
Synthesis of 2,6-Dibromoanthracene
2,6-Dibromoanthracene is a key intermediate for the synthesis of various functionalized anthracene derivatives. A common route to this precursor starts from 2,6-diaminoanthraquinone. The amino groups are converted to bromo groups via a Sandmeyer-type reaction. For example, 2,6-diaminoanthraquinone can be treated with tert-butylnitrite and copper(II) bromide in acetonitrile (B52724) to yield 2,6-dibromoanthraquinone (B1313628) with high efficiency. chemicalbook.com
The resulting 2,6-dibromoanthraquinone can then be reduced to 2,6-dibromoanthracene. Another approach to halogenated anthracenes involves the diazotization of diaminoanthraquinones followed by reaction with potassium iodide to yield diiodoanthracenes, which can then be used in subsequent coupling reactions. rsc.org
Table 3: Synthesis of 2,6-Dibromoanthraquinone
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
|---|
Reduction of Nitro Groups to Amines
The reduction of dinitroanthracene derivatives to their corresponding diamines is a fundamental transformation in the synthesis of this compound. Catalytic hydrogenation or reduction with metals such as iron in the presence of hydrochloric acid (Fe/HCl) are common methods for converting nitro groups to amines. vulcanchem.com For instance, 2,9-dinitroanthracene (B3050057) can be reduced to 2,9-diaminoanthracene using these methods. vulcanchem.com
An alternative pathway involves the reduction of 2,6-diaminoanthraquinone. Direct reduction with zinc powder can lead to a mixture of the desired 2,6-diaminoanthracene and the over-reduced 9,10-dihydro-2,6-diaminoanthracene. researchgate.net A more controlled, two-step procedure involves the reduction of the anthraquinone to the corresponding anthrone (B1665570) using tin powder, followed by further reduction to the target diaminoanthracene in good yields. researchgate.net
Table 4: Reduction Methods for Anthracene Derivatives
| Starting Material | Reducing Agent(s) | Product | Yield | Reference |
|---|---|---|---|---|
| 2,6-Diaminoanthraquinone | Tin powder (two steps) | 2,6-Diaminoanthracene | 55-65% | researchgate.net |
Electronic Structure and Charge Transport Phenomena in Anthracene 2,6 Diamine Systems
Theoretical Investigations of Electronic Properties
The electronic and structural properties of anthracene-2,6-diamine and its derivatives are extensively studied using theoretical and computational methods. These approaches provide deep insights into the molecule's behavior, which is foundational for its application in organic electronics.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a primary computational tool for investigating the electronic characteristics of anthracene-based systems. researchgate.nettandfonline.comresearchgate.netresearchgate.net DFT calculations are employed to optimize molecular geometries, determine electronic structures, and predict various properties related to charge transport. tandfonline.comnih.gove-asct.org For instance, in studies of polyimides synthesized from 2,6-diaminoanthracene (AnDA), DFT and time-dependent DFT (TD-DFT) have been used to elucidate the mechanisms behind their electrical bistable switching behavior, attributing it to inter-chain charge transfer. researchgate.netrsc.orgrsc.org These calculations are crucial for understanding how the molecular structure governs the electronic properties of materials derived from this compound. rsc.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter influencing the efficiency of charge transfer and the potential of a material for use in optoelectronic devices. acs.org
In this compound, the amino groups (-NH₂) act as electron-donating moieties, which tends to raise the energy of the HOMO, while the anthracene (B1667546) core functions as the primary π-conjugated system. DFT calculations on related anthracene derivatives show that the HOMO is often centered on the anthracene unit and the donor groups, while the LUMO is typically localized on the anthracene core. e-asct.orgacs.orgtandfonline.com This spatial distribution facilitates charge separation upon excitation.
For example, DFT calculations on a polyimide derived from 2,6-diaminoanthracene (AnDA) and 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) show that the HOMO is primarily located on the electron-donating AnDA moiety, while the LUMO is on the electron-accepting 6FDA moiety, confirming the charge-transfer nature of the system. rsc.org A study on anthracene molecules with amine anchor groups found that the specific substituents can significantly alter the HOMO-LUMO gap. researchgate.net
Below is a table summarizing the calculated frontier orbital energies for several anthracene derivatives, illustrating how modifications to the core structure can tune these properties.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| ATFP-Ph | -5.22 | -1.85 | 3.37 | DFT/B3LYP/6-31G(d,p) | e-asct.org |
| ATFP-BiPh | -5.23 | -1.87 | 3.36 | DFT/B3LYP/6-31G(d,p) | e-asct.org |
| ATFP-Naph | -5.23 | -1.86 | 3.37 | DFT/B3LYP/6-31G(d,p) | e-asct.org |
| Anthracene Reference (AS) | -4.58 | -0.64 | 3.93 | DFT/B3LYP/6-31G(d,p) | acs.org |
| AS5 Derivative | -4.74 | -3.28 | 1.46 | DFT/B3LYP/6-31G(d,p) | acs.org |
The structure of this compound, featuring electron-donating amino groups attached to the electron-accepting anthracene π-system, is conducive to Intramolecular Charge Transfer (ICT). nih.gov Upon photoexcitation, an electron can be transferred from the donor (amino groups) to the acceptor (anthracene core), creating a charge-separated excited state. This phenomenon is fundamental to the application of such molecules in sensors and light-emitting diodes. cardiff.ac.ukresearchgate.netmdpi.com
Studies on polyimides derived from 2,6-diaminoanthracene have shown that the formation of a stable charge-transfer complex is key to their electronic memory effects. rsc.orgrsc.org The electron-donating power of the anthracene diamine moiety and the electron-withdrawing ability of the other components in the polymer create a donor-acceptor system that facilitates this charge transfer. rsc.org In related donor-acceptor systems based on diaminoanthraquinone, the ICT transition is responsible for strong light absorption in the visible spectrum. cardiff.ac.uk The efficiency of ICT can be influenced by solvent polarity and the specific geometry of the molecule. nih.govmdpi.com
Beyond frontier orbitals, quantum chemical calculations provide a suite of descriptors that predict the reactivity and electronic behavior of molecules. For this compound, these descriptors offer a more nuanced understanding of its potential in electronic applications.
One of the most important descriptors for charge transport is the reorganization energy (λ) . It represents the energy required for a molecule's geometry to relax from its neutral-state geometry to the charged-state geometry (and vice-versa). A lower reorganization energy is desirable as it facilitates faster charge hopping between molecules. Theoretical studies on anthracene-based host materials have calculated hole and electron reorganization energies to predict their charge transport capabilities. For example, for one anthracene derivative (ATFP-Ph), the calculated hole and electron reorganization energies were 250 meV and 268 meV, respectively, indicating balanced ambipolar transport properties. e-asct.org
Other computed descriptors for this compound include its topological polar surface area (TPSA) and partition coefficient (LogP). chemscene.comnih.gov
Intramolecular Charge Transfer (ICT) Studies
Multi-scale Simulation Methods (e.g., Molecular Dynamics)
While quantum mechanics provides insight into single molecules, multi-scale methods like Molecular Dynamics (MD) simulations are used to understand how these molecules behave in bulk, which is crucial for predicting the performance of a material in a device. tandfonline.comnih.gov MD simulations can predict the packing structure, morphology, and intermolecular interactions in a solid-state system. tandfonline.com
Charge Transport Mechanisms
In organic semiconductors like those based on this compound, charge transport typically occurs via a "hopping" mechanism, where a charge carrier (an electron or a hole) moves between adjacent molecules. icm.edu.pl The efficiency of this process is governed by two key parameters: the electronic coupling (or transfer integral) between molecules, which depends on their spatial overlap and orientation, and the reorganization energy of the individual molecules. e-asct.org
Theoretical investigations into 2,6-substituted anthracene derivatives have shown that modifying the side groups can control the molecular packing (stacking motif), which directly impacts the transfer integrals and charge mobility. researchgate.net For example, introducing specific aryl groups at the 2,6-positions can lead to isotropic 2D transport properties and high hole mobility, with calculated values reaching as high as 1.5 cm² V⁻¹ s⁻¹. researchgate.net In another study, single-crystal organic field-effect transistors (SC-OFETs) using 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene demonstrated isotropic mobility in the range of 2.6 to 3.4 cm² V⁻¹ s⁻¹. researchgate.net
The amine groups in this compound can also serve as effective "anchor" groups for connecting to electrodes in single-molecule junctions. DFT studies combined with non-equilibrium Green's function (NEGF) formalism have shown that amine-anchored anthracene junctions can exhibit high conductance, facilitating efficient charge injection and transport. researchgate.net
The table below presents key charge transport properties for related anthracene systems, highlighting the impact of molecular design on performance.
| Material System | Property | Value | Significance | Reference |
|---|---|---|---|---|
| ATFP-Ph | Hole Reorganization Energy (λh) | 250 meV | Low value suggests efficient hole transport. | e-asct.org |
| ATFP-Ph | Electron Reorganization Energy (λe) | 268 meV | Low value suggests efficient electron transport. | e-asct.org |
| 2,6-diphenylanthracene (B1340685) (DPA) | Calculated Hole Mobility (μh) | 1.5 cm² V⁻¹ s⁻¹ | High mobility suitable for OFETs. | researchgate.net |
| 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene | Measured Isotropic Mobility | 2.6 - 3.4 cm² V⁻¹ s⁻¹ | Demonstrates high, direction-independent mobility. | researchgate.net |
| 2,6-diamino anthraquinone (B42736) | Trap Density (Nt) | ~2 x 10²⁴ m⁻³ | Indicates presence of trapping sites affecting conduction. | icm.edu.pl |
| 2,6-diamino anthraquinone | Trap Energy Level (Et) | 0.50 ± 0.03 eV | Defines the energy depth of charge traps. | icm.edu.pl |
Hole and Electron Injection Capabilities
The efficiency of an organic electronic device is critically dependent on the injection of charge carriers (holes and electrons) from the electrodes into the active semiconductor layer. This process is governed by the alignment of the semiconductor's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—with the Fermi level of the electrode materials. mdpi.commdpi.com A small energy barrier between these levels facilitates efficient injection.
In anthracene-based systems, the energy of these frontier orbitals can be tuned by chemical modification. mdpi.com Theoretical studies on 2,6-disubstituted anthracene derivatives indicate that increasing the size of the aryl substituent can improve both electron and hole injection capabilities. researchgate.net For instance, designing hole-transporting materials (HTMs) for applications like perovskite solar cells requires the HOMO level of the anthracene derivative to be well-matched with the valence band of the perovskite layer to ensure facile hole transfer. nih.govresearchgate.net Conversely, for efficient electron blocking, the LUMO level of the HTM should be significantly higher than the conduction band of the adjacent layer. researchgate.net The introduction of different end-capping groups and π-linkers to the anthracene core is a common strategy to precisely control these energy levels for optimized device performance. acs.org
Table 1: Frontier Orbital Energy Levels of Selected Anthracene-Based Hole-Transporting Materials This table presents theoretically calculated and experimentally determined HOMO and LUMO energy levels for various anthracene derivatives designed for use as hole-transporting materials.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| ANTTPA | -4.85 | -1.85 | 3.00 | nih.gov |
| AOME | -4.88 | -1.86 | 3.02 | nih.gov |
| AOHE | -4.89 | -1.87 | 3.02 | nih.gov |
| AS5 (Theoretical) | -4.74 | -3.28 | 1.46 | acs.org |
| AS6 (Theoretical) | -4.63 | -3.11 | 1.52 | acs.org |
Influence of Substituents on Charge Carrier Mobility
Substituents attached to the anthracene core have a profound impact on charge carrier mobility. researchgate.net This influence stems from several factors, including modifications to the molecular packing, intermolecular interactions, and the molecule's reorganization energy. researcher.lifeacs.org Theoretical investigations show that attaching various substituents to a core system results in different crystal packing motifs and varied intermolecular interactions, which in turn lead to significantly different charge transfer integrals—a key parameter in determining mobility. researcher.life
Studies on 2,6-disubstituted anthracene derivatives have demonstrated that the nature of the substituent is crucial. The introduction of aryl groups can inhibit the stretching vibration of the anthracene core during charge transport. researchgate.net For example, 2,6-diphenyl anthracene (2,6-DPA) has achieved high p-type mobilities, with some reports showing values as high as 34.0 cm² V⁻¹s⁻¹ in single-crystal transistors. mdpi.com A computational study predicted a hole mobility for 2-anthryl-2-anthracence (2A) of 4.2 cm² V⁻¹s⁻¹. nih.gov
The introduction of heteroatoms (like oxygen or sulfur) into the substituents also dramatically influences charge mobility. pkusz.edu.cn A comparative study of 2,6-bis(phenyl)anthracene derivatives with oxygen (BOPAnt), sulfur (BSPAnt), and ethyl (BEPAnt) linkages in the side chains revealed that molecular packing, driven by the heteroatoms, greatly impacts mobility. pkusz.edu.cn Similarly, electron-withdrawing groups (EWG) or electron-donating groups (EDG) can alter the frontier molecular orbitals and charge transport properties, with some derivatives showing preferential electron mobility. researcher.life
Table 2: Charge Carrier Mobility in Various 2,6-Substituted Anthracene Derivatives This table summarizes reported charge carrier mobility values for several anthracene derivatives, highlighting the effect of different substituents at the 2,6-positions.
| Compound | Substituent | Mobility (cm² V⁻¹s⁻¹) | Carrier Type | Reference |
|---|---|---|---|---|
| 2,6-DPA | Phenyl | up to 34.0 | Hole (p-type) | mdpi.com |
| dNaAnt | Naphthyl | 2.6 - 3.4 (isotropic) | Hole (p-type) | researchgate.net |
| FlAnt | 2-fluorenyl | 0.5 | Hole (p-type) | nih.gov |
| 2A | 2-anthryl | 4.2 | Hole (p-type) | nih.gov |
| p-CF₃Ph | 4-(trifluoromethyl)phenyl | 0.25 | Electron (n-type) | mdpi.com |
| m-CF₃Ph | 3-(trifluoromethyl)phenyl | 0.14 | Electron (n-type) | mdpi.com |
Molecular Packing and Intermolecular Interactions
The arrangement of molecules in the solid state, or molecular packing, is a decisive factor for charge transport in organic semiconductors. mdpi.commdpi.com Efficient charge transport requires significant overlap of π-orbitals between adjacent molecules, which is dictated by the packing motif and intermolecular distances. mdpi.com Shorter distances between molecules generally lead to greater π-orbital overlap and higher charge mobility. mdpi.com
A common and highly favorable packing arrangement for many acene-based semiconductors, including anthracene derivatives, is the herringbone motif. mdpi.commdpi.com In this arrangement, molecules pack in an edge-to-face manner. researchgate.net This structure is characteristic of 2,6-disubstituted anthracenes like 2,6-DPA, where the tight packing indicates strong π–π interactions that contribute to high charge mobility. mdpi.commdpi.com The stability of this motif is often enhanced by intermolecular forces such as C–H⋯π interactions between neighboring molecules. rsc.org Computational studies have shown that in derivatives like DPA, edge-to-face dimers with the smallest dihedral angles have the largest spatial overlap of π-orbitals, resulting in the largest hole transfer integrals. researchgate.net
While many anthracene derivatives form well-defined crystalline structures with herringbone packing, some can exhibit liquid crystalline phases, also known as mesophases, at elevated temperatures. rsc.org In these phases, molecules possess a degree of orientational order but lack the long-range positional order of a true crystal. A key interaction in these mesophases is π-stacking, where the planar aromatic cores of the molecules stack on top of one another, often in a lamellar (layered) or columnar fashion. mdpi.comchemrxiv.org For example, certain oligothiophene–anthracene co-oligomers have been shown to form liquid crystalline phases with ordered intermolecular π–π stacking. rsc.org The formation of these ordered stacks, such as in hexagonal columnar phases, can create pathways for charge transport. chemrxiv.org
Herringbone Stacking Motifs
Space-Charge-Limited Conduction in Related Compounds
The charge transport mechanism in many organic insulators and semiconductors, including anthracene single crystals, can be described by the theory of space-charge-limited conduction (SCLC). aip.orgaps.org This phenomenon occurs when the number of charge carriers injected from an ohmic contact into the material is greater than the intrinsic free carrier concentration. aip.org Under these conditions, the injected charges form a space-charge region that opposes the further injection of charge, and the resulting current is limited not by the electrode interface but by the bulk properties of the material, namely its charge carrier mobility and the presence of traps. aip.orgaps.org
The current-voltage (I-V) characteristics in the SCLC regime provide valuable information. In an ideal trap-free insulator, the current density (J) is proportional to the square of the applied voltage (V²). However, in the presence of traps, the I-V relationship is modified. By analyzing these curves, it is possible to determine key parameters such as charge carrier mobility and the concentration and energy distribution of trap states within the material. aip.orgbibliotekanauki.pl
Trapping Sites and Extrinsic Conduction
The ideal conductivity of an organic semiconductor can be significantly hindered by the presence of trapping sites. These are localized electronic states within the band gap of the material that can immobilize charge carriers, preventing them from contributing to the current. acs.orgpnas.org This phenomenon is a form of extrinsic conduction, as it is caused by factors other than the intrinsic properties of the pure, perfect crystal.
Traps can originate from various sources:
Chemical Impurities: Foreign molecules or residual reactants within the material can act as traps. acs.org
Structural Defects: Dislocations, grain boundaries in polycrystalline films, or other deviations from a perfect crystal lattice create localized states that trap charges. mdpi.comacs.org
Interfacial States: The interface between the organic semiconductor and the dielectric layer in a transistor is a common source of traps. Hydroxyl groups on the surface of silicon dioxide (SiO₂), for example, are known to act as electron traps. acs.org Strain induced by a mismatch in thermal expansion coefficients between the semiconductor and the substrate can also generate traps. pnas.org
Dopants: While intentional doping increases carrier concentration, the dopant ions themselves can act as deep Coulomb traps, which can decrease mobility at low doping levels. aps.org
The presence of traps is often revealed in the SCLC regime, where the initial injected charges go into filling these trap states before a significant current can flow. aps.org The process of charge release from these traps is often thermally activated, leading to a temperature-dependent mobility. pnas.org
Photophysical Properties
The photophysical behavior of this compound and its derivatives is fundamentally governed by the electronic structure of the anthracene core, which can be significantly modulated by the nature and position of substituents. The diamino substitution at the 2 and 6 positions creates a donor-acceptor-donor (D-A-D) type structure, influencing its interaction with light.
Absorption and Emission Characteristics
Derivatives designed with strong donor-acceptor characteristics, such as 2-propionyl-6-dihexylaminoanthracene (Anthradan), which is synthesized from 2,6-diaminoanthraquinone (B87147), exhibit absorption maxima that are significantly red-shifted, appearing in the 440-460 nm range. researchgate.net This shift is indicative of a strong intramolecular charge-transfer (ICT) character. lookchem.com
Upon excitation, these compounds typically exhibit blue fluorescence. researchgate.net The emission spectra, much like the absorption spectra, often show well-resolved vibronic features. The difference between the absorption and emission maxima, known as the Stokes shift, can be influenced by substituents. For example, an anthracene derivative featuring an electron-withdrawing group (—CHO) was found to have a large Stokes shift of 113 nm, suggesting significant structural relaxation in the excited state. researchgate.net
Table 1: Absorption and Emission Data for Selected 2,6-Anthracene Derivatives
| Compound Name | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
|---|---|---|---|---|
| 2,6-bis(pentafluorophenyl)anthracene | - | 390, 411, 436 | - | - |
| Internally diketopyrrolopyrrole-bridged bis-anthracene macrocycle (5a) | Chloroform | 360, 379, 400, 469 | 599 | 130 |
| Anthradan | Various | 440-460 | Polarity-dependent | Polarity-dependent |
| Anthracene derivative with -CHO group (1b) | - | - | - | 113 |
Data compiled from references researchgate.netmdpi.comresearchgate.netrsc.org.
Photoluminescence Quantum Yield
The photoluminescence quantum yield (PLQY or ΦF), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and environment of the anthracene derivative. For comparison, the parent compound, anthracene, has a reported quantum yield of 0.27 in ethanol (B145695) and 0.36 in cyclohexane. omlc.orgresearchgate.net
Substitution at the 2,6-positions can lead to compounds with high fluorescence efficiencies. A series of 2,6-disubstituted anthracene derivatives exhibited high quantum yields ranging from 0.20 to 0.75. researchgate.net Specifically, 2,6-diphenylanthracene shows a moderate quantum yield of 0.49 in THF and between 0.41-0.48 in the solid state. researchgate.net Derivatives like Anthradan, which possess a strong intramolecular charge-transfer character, are also noted for their high quantum yields in various solvents. researchgate.net
Conversely, a low quantum yield can indicate that non-radiative decay pathways or other photophysical processes are dominant. For example, a mechanically interlocked homo rsc.orgcatenane composed of 2,6-anthracene units was found to have a very low PLQY of 0.5%, a characteristic attributed to the formation of an exciplex state. acs.org
Table 2: Photoluminescence Quantum Yield (PLQY) of Selected Anthracene Systems
| Compound | Solvent/State | PLQY (ΦF) | Reference |
|---|---|---|---|
| Anthracene | Ethanol | 0.27 | omlc.org |
| Anthracene | Cyclohexane | 0.36 | omlc.org |
| 2,6-diphenylanthracene | THF | 0.49 | researchgate.net |
| 2,6-diphenylanthracene | Solid State | 0.41-0.48 | researchgate.net |
| Internally diketopyrrolopyrrole-bridged bis-anthracene macrocycle (5a) | Chloroform | 0.65 | rsc.org |
| 2,6AnHC8+ (homo rsc.orgcatenane) | - | 0.005 (0.5%) | acs.org |
Exciplex Fluorescence in Supramolecular Assemblies
Exciplex (excited-state complex) fluorescence is a phenomenon observed in systems where two different molecules (or two different parts of a large molecule) interact favorably in the excited state but not in the ground state. This interaction leads to the formation of a new, lower-energy excited state, resulting in a characteristic red-shifted, broad, and featureless emission.
A notable example involving a 2,6-anthracene derivative is the formation of exciplex fluorescence in a mechanically interlocked homo rsc.orgcatenane, denoted as 2,6AnHC8+. acs.org This supramolecular assembly consists of two cyclophanes, each containing two 2,6-disubstituted anthracene units, that are mechanically interlocked. acs.org The structure forces the anthracene moieties into close proximity. While the ground-state absorption spectrum is a simple superposition of its components, the emission spectrum reveals a significantly large Stokes shift with an emission peak centered at 650 nm. acs.org This emission is a hallmark of exciplex formation between the anthracene units within the catenane. acs.org Further evidence for this phenomenon includes a very low photoluminescence quantum yield of 0.5% and a long fluorescence lifetime of 14 ns, which suggest delayed electron-hole recombination characteristic of an exciplex. acs.org
The formation of such unique excited states is highly dependent on the architecture of the supramolecular system. Host-guest chemistry, for example using hosts like cucurbit acs.orguril, can also be employed to bring two anthracene guests into a face-to-face arrangement, which can facilitate unique photochemical reactions and excited-state interactions. researchgate.net
Excited-State Intramolecular Proton Transfer (ESIPT)
Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process wherein a proton is transferred from one part of a molecule to another in the excited state. researchgate.net This process typically requires a molecule to have both a proton-donating group (e.g., -OH) and a proton-accepting group (e.g., a nitrogen atom) in close spatial proximity, often facilitated by a pre-existing intramolecular hydrogen bond. researchgate.net The ESIPT reaction creates an excited tautomer, which can then relax to its ground state via fluorescence, often resulting in a large Stokes shift.
While there is no direct evidence of ESIPT in the parent this compound, studies on related anthracene derivatives demonstrate the viability of this process within the anthracene framework. For instance, in salicylidene-2-anthrylamine, a charge transfer state was found to compete with the ESIPT process, leading to multiple emission bands. rsc.org The ESIPT process could be modulated by adjusting the pH of the solution. rsc.org
In another study, 9-(dihydroxyphenyl)anthracenes were shown to undergo ESIPT from an ortho-phenolic hydroxyl group to the 10'-position of the anthracene ring. nih.gov This transfer results in the formation of transient quinone methide intermediates and is dependent on the substitution pattern on the phenyl ring. nih.gov The efficiency of the ESIPT process and the subsequent chemical pathways are sensitive to the solvent and the specific molecular structure, highlighting the precise requirements for this phenomenon to occur. nih.govresearchgate.net
Applications in Organic Electronics and Advanced Materials
Organic Light-Emitting Diodes (OLEDs)
Derivatives of anthracene-2,6-diamine are instrumental in enhancing the performance of OLEDs, contributing to improved efficiency, color purity, and operational stability.
As Organic Semiconductors
This compound derivatives are a significant class of organic semiconductors. rsc.org The extended π-conjugated system of the anthracene (B1667546) core provides a robust framework for charge transport, a fundamental requirement for semiconductor materials. researchgate.net The diamine groups, acting as electron-donating moieties, can be chemically modified to fine-tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org This tunability is crucial for designing materials with specific charge-carrying capabilities, either as p-type (hole-transporting) or n-type (electron-transporting) semiconductors. scribd.com The ability to form stable amorphous films through vapor deposition is another key characteristic that makes these materials suitable for the layered structures of OLEDs. scribd.com
For instance, a study reported the design and synthesis of N2,N2,N6,N6-tetrakis(4-methoxyphenyl)this compound (DPA-ANR-DPA) for use in OLEDs. rsc.org The device based on this material demonstrated notable performance, underscoring the potential of this class of compounds as effective organic semiconductors. rsc.org
As Hole Transporting Materials (HTMs)
In OLEDs, hole transporting materials (HTMs) facilitate the efficient injection and transport of holes from the anode to the emissive layer, a critical process for achieving high device efficiency. aip.org Anthracene derivatives, including those based on the 2,6-diamine scaffold, have been investigated as effective HTMs. aip.orgossila.com Their performance is attributed to their suitable HOMO energy levels, which align well with the work function of common anodes like indium tin oxide (ITO), and their high hole mobility. aip.org
Research has shown that modifying the anthracene core can lead to HTMs with improved characteristics. For example, 2-methyl-9,10-di(2-naphthyl)anthracene (MADN), when used as an HTM, was found to balance the charge carrier recombination within the device, leading to significantly enhanced efficiency and lifetime compared to standard devices. aip.org Another study explored derivatives like N2,N2,N6,N6-tetrakis(4-methoxyphenyl)this compound (DPA-ANR-DPA), which functioned as an HTM in inverted perovskite solar cells, a technology with architectural similarities to OLEDs. rsc.org
The table below summarizes the performance of an OLED device that utilized an anthracene derivative as the HTM, highlighting the impact on efficiency and longevity.
| Device Configuration | Current Efficiency (cd/A) at 20 mA/cm² | Power Efficiency (lm/W) at 20 mA/cm² | Half-Decay Lifetime (hours) at 500 cd/m² |
| With MADN as HTM | 21.8 | 10.4 | 22,000 |
| Standard Device | 13.2 | N/A | N/A |
Table 1: Performance comparison of an OLED with 2-methyl-9,10-di(2-naphthyl)anthracene (MADN) as the hole-transport material (HTM) versus a standard device. aip.org
As Host Electroluminescent Materials
In many OLED designs, a host material comprises the bulk of the emissive layer, with a small amount of a guest emitter (dopant) dispersed within it. The host's role is to accept charge carriers (holes and electrons), form excitons, and efficiently transfer the energy to the guest molecules. Anthracene derivatives are widely studied as host materials, particularly for blue-emitting OLEDs, due to their wide bandgap and excellent photoluminescence properties. researchgate.netmdpi.com
Diaminoanthracene derivatives have been synthesized and demonstrated to function as highly effective green host electroluminescent materials. researchgate.net For example, devices using 9,10-bis(2-naphthylphenylamino)anthracene (β-NPA) as the host emitter have achieved high brightness and efficiency. researchgate.net A device composed of m-MTDATA(20 nm)/β-NPA(40 nm)/TPBI(50 nm) emitted green light at 530 nm and showed a maximum external quantum efficiency of 3.68%, a current efficiency of 14.79 cd/A, and a power efficiency of 7.76 lm/W, with a maximum brightness of 64,991 cd/m². researchgate.net
Role in Blue, Blue-Green, and Green Emission
The color of light emitted from an OLED is determined by the energy gap of the emissive material. Anthracene itself exhibits blue fluorescence under UV radiation, making its derivatives prime candidates for blue-emitting materials in OLEDs. patsnap.com By chemically modifying the this compound structure, the emission color can be tuned across the visible spectrum.
For example, research has demonstrated that specific derivatives can lead to distinct emission colors. A device based on N2,N2,N6,N6-tetrakis(4-methoxyphenyl)this compound (DPA-ANR-DPA) produced green emission. rsc.org In the same study, a related anthracene derivative, 4,4'-(anthracene-2,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (TPA-ANR-TPA), resulted in blue-green emission. rsc.org This highlights the ability to control the emission wavelength by altering the substituent groups attached to the anthracene core.
The development of efficient and stable deep-blue emitters remains a key challenge in OLED technology. rsc.orgmdpi.com Anthracene derivatives are at the forefront of this research, with ongoing efforts to synthesize new molecules that provide high color purity and long operational lifetimes. rsc.orgoptica.orgencyclopedia.pub
| Compound | Emission Color | Maximum Brightness (cd/m²) | Turn-on Voltage (V) |
| TPA-ANR-TPA | Blue-Green | 11,180 | 3.8 |
| DPA-ANR-DPA | Green | 18,600 | 3.8 |
Table 2: Electroluminescent properties of OLEDs based on different this compound derivatives. rsc.org
Triplet-Triplet Annihilation Mechanisms
In fluorescent OLEDs, according to simple spin statistics, only 25% of the electrically generated excitons are in the emissive singlet state, while 75% are in the non-emissive triplet state, limiting the theoretical maximum internal quantum efficiency. However, a process known as triplet-triplet annihilation (TTA) can overcome this limitation. In TTA, two triplet excitons interact to produce one higher-energy singlet exciton, which can then decay radiatively, and one ground-state molecule. royalsocietypublishing.org This process can significantly enhance the efficiency of fluorescent OLEDs. researchgate.net
Perovskite Solar Cells (PSCs)
Beyond OLEDs, this compound derivatives are emerging as promising materials for use in perovskite solar cells (PSCs), which are a rapidly developing photovoltaic technology. rsc.org In PSCs, a hole-transporting material (HTM) is a crucial component that extracts and transports holes from the perovskite absorber layer to the electrode. acs.org
Derivatives such as 4,4'-(anthracene-2,6-diyl)bis(N,N-bis(4-methoxyphenyl)aniline) (TPA-ANR-TPA) and N2,N2,N6,N6-tetrakis(4-methoxyphenyl)this compound (DPA-ANR-DPA) have been successfully employed as HTMs in inverted PSCs without the need for performance-enhancing additives. rsc.org The design of these molecules, incorporating the anthracene core, allows for suitable energy level alignment with the perovskite layer, facilitating efficient hole extraction. researchgate.net
In one study, inverted PSCs using these materials as HTMs achieved power conversion efficiencies of 7.54% for TPA-ANR-TPA and 6.05% for DPA-ANR-DPA under identical conditions. rsc.org While these efficiencies are still being optimized, they demonstrate the viability of this compound based compounds as a new class of HTMs for stable and efficient perovskite solar cells. researchgate.net
| Hole Transporting Material | Power Conversion Efficiency (%) |
| TPA-ANR-TPA | 7.54 |
| DPA-ANR-DPA | 6.05 |
Table 3: Performance of inverted perovskite solar cells using this compound derivatives as hole transporting materials. rsc.org
Organic Field-Effect Transistors (OFETs)
The planar structure and strong intermolecular interactions of anthracene derivatives make them excellent candidates for the active layer in organic field-effect transistors (OFETs). researchgate.netnih.govmdpi.com These devices are fundamental components for next-generation electronics, including flexible displays and sensors. nih.gov
Anthracene derivatives substituted at the 2,6-positions serve as the organic semiconducting (OSC) material in OFETs. researchgate.netnih.govresearchgate.net The performance of these devices is highly dependent on the molecular structure and the resulting packing in the solid state. For example, 2,6-diphenyl anthracene (DPA) has been synthesized and used in thin-film transistors, demonstrating exceptionally high hole mobility exceeding 10 cm² V⁻¹ s⁻¹. rsc.org The introduction of different functional groups, such as naphthyl or cyclohexylphenyl, at the 2,6-positions also yields high-performance p-type semiconductors with mobilities reaching up to 2.1 cm² V⁻¹ s⁻¹. researchgate.net The choice of substituent can significantly influence the thin-film morphology, crystallinity, and ultimately, the charge mobility of the device. acs.org
A key advantage of using anthracene derivatives is the ability to tune their charge transport characteristics from p-type (hole-conducting) to n-type (electron-conducting). This transition can be achieved through strategic chemical modification. researchgate.netnih.gov Specifically, the introduction of electron-withdrawing groups, such as fluorine atoms, onto phenyl substituents at the 2,6-positions of the anthracene core can induce a switch from p-type to n-type behavior in OFETs. researchgate.netnih.govmdpi.comresearchgate.net This tunability is crucial for the development of complementary logic circuits, which require both p-type and n-type transistors. Research has shown that while fluorination has a minimal effect on the optical properties, it significantly influences the electrochemical properties, enabling this p-type to n-type transition. researchgate.netresearchgate.netnih.gov Substitution with electron-withdrawing aldehyde groups can also convert an acene from a p-type to an n-type semiconductor. nih.gov
To probe the intrinsic charge transport properties of these materials, researchers fabricate OFETs using single crystals, which are free from grain boundaries that impede charge movement. nih.gov Anthracene derivatives are well-suited for growing high-quality single crystals via methods like physical vapor transport. nih.govresearchgate.net
SC-OFETs based on 2,6-bis-phenylethynyl-anthracene (BPEA) have demonstrated high hole mobilities of up to 4.52 cm² V⁻¹ s⁻¹ and exhibit "band-like" transport, a characteristic of highly ordered materials. nih.gov Similarly, single crystals of 2,6-di(anthracen-2-yl)naphthalene (2,6-DAN) showed mobility as high as 19 cm² V⁻¹ s⁻¹. sciopen.com Theoretical studies on 2,6-disubstituted anthracene derivatives, such as 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), have shown isotropic mobility in the range of 2.6 to 3.4 cm² V⁻¹ s⁻¹, highlighting the potential for designing materials with controlled, multi-directional charge transport. researchgate.net These high-performance single-crystal devices underscore the potential of the anthracene-2,6-disubstituted framework for fundamental studies and advanced electronic applications. nih.govresearchgate.net
| Anthracene Derivative | Device Type | Mobility (cm² V⁻¹ s⁻¹) | Carrier Type |
|---|---|---|---|
| 2,6-diphenyl anthracene (DPA) | Thin-Film OFET | >10 rsc.org | p-type |
| 2,6-bis-phenylethynyl-anthracene (BPEA) | Single-Crystal OFET | 4.52 nih.gov | p-type |
| 2,6-di(2-naphthyl)anthracene | Thin-Film OFET | 2.1 researchgate.net | p-type |
| 2,6-di(anthracen-2-yl)naphthalene (2,6-DAN) | Single-Crystal OFET | 19 sciopen.com | Ambipolar |
| Fluorinated Phenyl Anthracene Derivatives | Thin-Film OFET | Varies | n-type researchgate.netnih.gov |
Tuning P-type to N-type Behavior
Resistive Random Access Memory (RRAM) Devices
This compound is a valuable component in the fabrication of organic resistive random access memory (RRAM) devices. mdpi.com These devices are a type of non-volatile memory, meaning they retain information without power. researchgate.netbohrium.com Typically, a polymer containing the anthracene moiety is used as the active layer, sandwiched between two electrodes (e.g., Aluminum and Indium Tin Oxide, ITO). mdpi.comrsc.org
Polyimides (PIs) derived from 2,6-diaminoanthracene (AnDA) have been shown to exhibit electrical bistable switching behavior. researchgate.netrsc.org For example, a device with the structure Al/6FDA-AnDA PI/ITO demonstrated write-once-read-many-times (WORM) memory characteristics with an ON/OFF current ratio of up to 10⁴. researchgate.netrsc.org The memory effect is believed to be governed by mechanisms like trap-controlled space-charge limited conduction (SCLC) and the formation of local filaments within the polymer layer. researchgate.net
To improve performance, 2,6-diaminoanthracene can also be used to functionalize other materials. In one study, it was attached to graphene oxide (GO) to create a PI-GO nanocomposite. mdpi.com An RRAM device using this nanocomposite as the memory layer showed superior WORM behavior with a very high ON/OFF ratio of 3.41 × 10⁸, attributed to the enhanced charge trapping ability of the embedded GO. mdpi.com
Polymer Chemistry and Composites
The two amine groups on this compound make it an excellent monomer for polymerization reactions, leading to a variety of advanced polymers and composites.
It is a key building block for synthesizing polyimides (PIs) and polyamides. researchgate.net For instance, it can be polymerized with dianhydrides like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) to create PIs with anthracene units in the main polymer chain. researchgate.netrsc.org These resulting polymers generally exhibit excellent thermal stability and the unique electronic properties conferred by the anthracene moiety, making them suitable for applications like RRAM devices. rsc.org Another approach involves synthesizing poly(anthracene-2,6-diyl) and related copolymers through precursor polymers assembled via organometallic couplings. rsc.org
Anthracene-2,6-dicarboxylate, a related derivative, has been used as a comonomer to create functional copolymers like poly(ethylene terephthalate-co-anthracene-2,6-carboxylate). capes.gov.br The anthracene units within these copolymers can undergo Diels-Alder reactions, allowing for the grafting of other molecules to modify the polymer's properties, such as making its surface more hydrophobic or hydrophilic. capes.gov.br
Furthermore, this compound is used in the creation of advanced composites and frameworks. It can be used to functionalize graphene oxide (GO), creating a nanocomposite material (AnDA-GO) that serves as a precursor for new polyimides with enhanced physicochemical properties. mdpi.com It has also been used as a building unit for synthesizing flexible Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures. chinesechemsoc.org
Polyimide Synthesis from this compound
This compound (AnDA) is utilized as a diamine monomer in the synthesis of polyimides (PIs), a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and dielectric properties. The incorporation of the rigid and planar anthracene moiety into the polyimide backbone can influence the polymer's solubility, thermal characteristics, and electronic behavior.
The synthesis of polyimides from AnDA typically follows a two-step polycondensation reaction. In the first step, the diamine reacts with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc), to form a soluble poly(amic acid) (PAA) precursor. In the second step, the PAA is converted to the final polyimide through thermal or chemical imidization, which involves the cyclization of the amic acid units to form the imide rings. nasa.gov
One notable example involves the reaction of AnDA with 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA). The resulting polyimide, 6FDA-AnDA, has been investigated for its potential in non-volatile resistive memory devices. researchgate.net In a comparative study, the 6FDA-AnDA PI, where the anthracene unit is part of the main polymer chain, was compared to a similar polyimide where the anthracene moiety was in the side chain. researchgate.net The 6FDA-AnDA based device exhibited write-once-read-many (WORM) memory behavior. researchgate.net
Furthermore, AnDA has been used to functionalize graphene oxide (GO) to create AnDA-GO, which is then incorporated into a polyimide matrix through in-situ polymerization. mdpi.com This results in a polyimide-graphene oxide (PI-GO) nanocomposite film. mdpi.com These nanocomposite films have shown high optical transparency and have been explored for their application in resistive random access memory (RRAM) devices, demonstrating WORM characteristics with a high ON/OFF current ratio. mdpi.com
The thermal properties of polyimides derived from 2,6-diaminoanthraquinone (B87147), a related compound, and pyromellitic dianhydride (PMDA) have also been studied, showing excellent thermal stability. nasa.gov The introduction of the anthracene structure into the polyimide backbone is a strategy being explored to create materials with specific electronic functionalities, such as the ability to switch between "ON" and "OFF" conductive states. mdpi.comnih.gov
Table 1: Properties of Polyimides Derived from this compound (AnDA)
| Polyimide System | Dianhydride | Key Findings | Application |
|---|---|---|---|
| 6FDA-AnDA PI | 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Exhibited WORM behavior with an on/off ratio up to 104 and a threshold voltage of 2.50 V. nasa.govresearchgate.net | Non-volatile resistive memory researchgate.net |
| PI-GO Nanocomposite | rel-(1′R,3S,5′S)-spiro[furan-3(2H),6′- chinesechemsoc.orgoxabicyclo[3.2.1]octane]-2,2′,4′,5(4H)-tetrone (DAn) | The nanocomposite film showed high optical transparency (around 85% at 550 nm) and WORM memory characteristics with a high ON/OFF ratio. mdpi.com | Non-volatile resistive memory mdpi.com |
| PI-A70-O30 | DAn and 4,4'-oxydianiline (B41483) (ODA) co-monomer | The flexible transparent film exhibited ON and OFF conductive states at different voltages. nih.gov | Flexible electronics nih.gov |
Covalent Organic Frameworks (COFs)
This compound is employed as a linear building block, or linker, in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures and tunable properties, making them promising materials for various applications. The rigid and π-conjugated nature of the anthracene unit makes AnDA a suitable candidate for constructing robust and functional COF architectures.
The synthesis of COFs using AnDA typically involves a condensation reaction with a multitopic aldehyde or a similar reactive monomer. For instance, AnDA has been condensed with 2,4-dihydroxybenzene-1,3,5-tricarbaldehyde (B3069369) to create emissive COFs. rsc.org The resulting frameworks can exhibit properties such as strong dual emission, which is influenced by factors like intramolecular hydrogen bonds that restrict intramolecular rotation. rsc.org
In another example, AnDA has been used with copper(I) cyclic trinuclear units to synthesize two-dimensional (2D) isostructural COFs, designated as JNM-3-AA and JNM-3-ABC. chinesechemsoc.orgrsc.org These frameworks exhibit different interlayer stacking arrangements (eclipsed AA vs. staggered ABC) depending on the catalyst used during synthesis (trifluoroacetic acid vs. acetic acid). chinesechemsoc.orgrsc.org This demonstrates that the final structure and properties, such as porosity, can be controlled through the synthetic conditions. chinesechemsoc.orgrsc.org
The degree of conjugation in the building blocks of COFs plays a significant role in their optoelectronic properties and photocatalytic activity. sciengine.com AnDA, with its extended aromatic system, has been used as an electron-donating building block in the construction of donor-acceptor (D-A) COFs for applications in photocatalysis. sciengine.com For example, a series of thiadiazole-derived D-A COFs were prepared by condensing AnDA with different electron-accepting aldehyde monomers for photocatalytic hydrogen peroxide production. sciengine.com
The rigidity of the AnDA linker is also a key factor in the rapid crystallization of COFs. google.com Its use in the synthesis of acylhydrazone-linked COFs has been shown to lead to highly crystalline materials over a short synthesis period, particularly in aprotic nonpolar solvents. google.com
Table 2: Examples of Covalent Organic Frameworks (COFs) Synthesized with this compound
| COF Name/System | Co-monomer(s) | Key Structural Features | Potential Application |
|---|---|---|---|
| Emissive COF | 2,4-Dihydroxybenzene-1,3,5-tricarbaldehyde | Formation of intramolecular hydrogen bonds leading to enhanced emission. rsc.org | Optoelectronics rsc.org |
| JNM-3-AA / JNM-3-ABC | Copper(I) cyclic trinuclear units | Isostructural 2D frameworks with controlled eclipsed (AA) or staggered (ABC) interlayer stacking. chinesechemsoc.orgrsc.org | Catalysis rsc.org |
| USTB-series (D-A COFs) | 5,5′-(benzo[c] researchgate.netrsc.orgCurrent time information in Bangalore, IN.thiadiazole-4,7-diyl)diisophthalaldehyde (BTDP) and 5,5′-(naphtho[2,3-c] researchgate.netrsc.orgCurrent time information in Bangalore, IN.thiadiazole-4,9-diyl)diisophthalaldehyde (NTDP) | Donor-Acceptor frameworks with tunable electronic properties based on the degree of conjugation. sciengine.com | Photocatalytic H2O2 production sciengine.com |
| Acylhydrazone-linked COF | 2,5-Dialkyloxylterephthalohydrazide | Highly crystalline 2D structure with rapid formation. google.com | General COF applications google.com |
Liquid Crystals and Mesophases
The rigid, lath-like shape of the anthracene core makes it a suitable mesogen for the formation of liquid crystalline phases. By attaching flexible side chains to the 2,6-positions of the anthracene ring, molecules can be designed to exhibit mesomorphic behavior over a specific temperature range.
Mesomorphism and Liquid Crystalline Properties
Derivatives of 2,6-disubstituted anthracene have been shown to exhibit liquid crystalline properties, including the formation of smectic and nematic phases. rsc.orgresearchgate.net The type of mesophase and the transition temperatures are influenced by the nature of the substituents attached to the anthracene core.
For instance, the synthesis of 2-(4-phenyl)-6-anthracenes and 4,4′-bisphenyl-2,6-anthracenes, which are disubstituted with saturated (decyloxy) or unsaturated ((Z)-dec-4-enyloxy) chains, has been reported. rsc.org These materials were found to be liquid crystals, exhibiting smectic A (SmA) and/or smectic C (SmC) phases. rsc.org The presence of the central "lath-like" anthracene core was found to induce short-range molecular π-stacking within the mesophases. rsc.org A comparison between the saturated and unsaturated side chains revealed that the unsaturated chains lead to a significant decrease in the transition temperatures. rsc.org
In another study, symmetrical alkylphenyl derivatives of 2,6-disubstituted anthracenes were found to exhibit smectic mesophases, while simpler structures were non-mesogenic. researchgate.net An unsymmetrically substituted anthracene was observed to have a narrow nematic phase. researchgate.net The formation of these mesophases is a result of the balance between the rigid aromatic core that promotes ordering and the flexible aliphatic chains that provide fluidity. The self-assembly of these molecules into ordered, yet fluid, phases is a hallmark of liquid crystalline behavior.
Table 3: Mesomorphic Properties of 2,6-Disubstituted Anthracene Derivatives
| Anthracene Derivative Type | Substituents | Observed Mesophase(s) | Key Finding |
|---|---|---|---|
| 2-(4-phenyl)-6-anthracenes | Saturated (decyloxy) or unsaturated ((Z)-dec-4-enyloxy) chains | Smectic A (SmA) and/or Smectic C (SmC) rsc.org | Unsaturated chains lower transition temperatures. rsc.org |
| 4,4′-bisphenyl-2,6-anthracenes | Saturated (decyloxy) or unsaturated ((Z)-dec-4-enyloxy) chains | Smectic A (SmA) and/or Smectic C (SmC) rsc.org | The anthracene core induces short-range π-stacking. rsc.org |
| Symmetrical alkylphenyl anthracenes | Alkylphenyl groups | Smectic phases researchgate.net | Symmetrical substitution promotes smectic ordering. researchgate.net |
| Unsymmetrical anthracene | Varied substituents | Nematic phase (narrow range) researchgate.net | Asymmetry can lead to nematic phase formation. researchgate.net |
Ionic Liquid Crystals
Ionic liquid crystals (ILCs) are a class of materials that combine the properties of ionic liquids (e.g., ionic conductivity) and liquid crystals (e.g., anisotropy and self-organization). The formation of ILCs can be achieved through the self-assembly of ionic species, where at least one of the ions contains a mesogenic unit.
While research directly on ionic liquid crystals derived from this compound is limited, studies on closely related structures demonstrate the principle. For example, a series of modular, mesogenic complexes have been designed and synthesized based on the dianion anthracene-2,6-disulfonate. nih.gov In these systems, the rigid, dianionic anthracene core self-assembles with trialkoxybenzyl-functionalized imidazolium (B1220033) cations. nih.gov
These complexes were found to form columnar mesophases, as identified by polarizing optical microscopy and X-ray scattering measurements. nih.gov Differential scanning calorimetry studies confirmed that this mesomorphic behavior is stable from room temperature up to about 200°C for derivatives with alkyl chains containing 8, 12, and 16 carbon atoms. nih.gov A key feature of these materials is that the strong luminescence characteristic of the anthracene core is maintained in the mesophase. nih.gov This demonstrates a viable route to creating stable and luminescent mesomorphic materials engineered through an ionic self-assembly process, a principle that could be extended to appropriately modified derivatives of this compound. nih.gov
Supramolecular Chemistry and Host Guest Interactions
Molecular Recognition Phenomena
Molecular recognition is a central theme in the supramolecular chemistry of anthracene-2,6-diamine derivatives. The specific geometry and electronic properties of the anthracene (B1667546) unit are exploited to create hosts capable of selectively binding guest molecules.
A notable example involves a water-soluble molecular boat (MB1), which demonstrates a higher binding affinity for phenanthrene (B1679779) over its isomer, anthracene. acs.org This selectivity arises from the specific shape and size of the host's cavity, which better accommodates the geometry of phenanthrene. Similarly, water-soluble interlocked cages built from ligands incorporating the anthracene motif exhibit selective binding of planar aromatic guests. rsc.orgnih.gov These cages can distinguish between planar polycyclic aromatic hydrocarbons (PAHs) and their non-planar, hydrogenated counterparts, a recognition process driven by the shape-complementarity between the host's cavity and the planar guest. rsc.org The principle of using shape and electronic interactions for recognition is further demonstrated by the encapsulation of fullerenes (C60 and C70) within specifically designed molecular barrels, where the host's internal cavity is perfectly suited for these large, spherical guests. nih.gov
Formation of Helical and Tetrahedral Architectures
The defined stereochemical and geometric properties of ligands derived from this compound are instrumental in directing the self-assembly of high-symmetry, three-dimensional structures like helicates and tetrahedra. nih.gov
A well-documented example is the synthesis of an iron(II)₄L₆ tetrahedral cage, where 'L' represents a bis-bidentate pyridylimine ligand built upon an anthracene core. acs.org In this structure, six of these anthracene-containing ligands span the edges of a tetrahedron, with four iron(II) ions occupying the vertices. acs.org The final tetrahedral arrangement is a result of the programmed self-assembly dictated by the coordination preferences of the metal ions and the geometry of the organic ligand. nih.govacs.org The anthracene panels in this architecture are not merely structural; they can undergo further chemical reactions, demonstrating the potential for post-assembly modification of these complex structures. acs.org While direct examples of helical structures based on this compound are less common in the reviewed literature, the principles of using chiral diamines to induce helicity in foldamers suggest that chiral derivatives of this compound could be employed to generate helical assemblies. researchgate.net
Interlocked Cages and Catenanes
The use of this compound derivatives has led to the creation of mechanically interlocked molecules (MIMs), such as catenanes, which consist of two or more interlocked rings. nih.gov These structures are of significant interest due to their unique topologies and potential applications in nanotechnology. nih.gov
A key achievement in this area is the synthesis of a water-soluble, triply interlocked Pd₆ cage. rsc.orgnih.govresearchgate.net This structure is formed through the self-assembly of a triimidazole donor ligand with a cis-blocked palladium(II) acceptor. rsc.orgnih.gov The resulting architecture consists of two intertwined cage-like molecules that cannot be separated without breaking covalent bonds. researchgate.netacs.org Unlike many interlocked systems that are templated by a guest molecule and may not be stable upon its removal, this Pd₆ cage possesses an inherent and accessible internal cavity, making it a functional host for other molecules. rsc.org The formation of such complex, interlocked topologies highlights the power of coordination-driven self-assembly to yield elaborate molecular structures from relatively simple building blocks. liverpool.ac.ukrsc.org
Guest Encapsulation and De-encapsulation
A primary function of the supramolecular structures derived from this compound is their ability to encapsulate guest molecules within their internal cavities. This process is often reversible, allowing for the capture and subsequent release of the guest.
The aforementioned Pd₆ interlocked cage demonstrates this capability by encapsulating planar aromatic guests like anthracene and phenanthrene in aqueous solution. rsc.orgrsc.org The encapsulation is confirmed by NMR spectroscopy, which shows a single diffusion coefficient for the host-guest complex, characteristic of an internalized guest. rsc.org The guest can be subsequently released, or "de-encapsulated," by extraction with an organic solvent, restoring the empty host cage without compromising its structure. rsc.org
In another example, an Fe(II)₄L₆ tetrahedral cage, after undergoing a post-assembly modification, creates an enclosed cavity perfectly sized to encapsulate a C₆₀ fullerene molecule. acs.org The encapsulation was verified by ¹³C NMR spectroscopy, which detected the signal for the otherwise insoluble C₆₀, confirming its presence within the soluble host cage. acs.org This cage was also shown to encapsulate a large anionic guest, demonstrating that the binding properties of these hosts can be tuned for different types of molecules. acs.org
Selective Separation of Hydrocarbon Isomers
One of the most significant applications of host-guest systems based on this compound is the selective separation of hydrocarbons, a process that is often challenging and energy-intensive in industrial settings. acs.orgnih.gov
The separation of phenanthrene and anthracene, two isomers with very similar physical properties and boiling points, is a notable industrial challenge. acs.org A molecular boat receptor (MB1) has been shown to selectively bind and separate phenanthrene from an equimolar mixture of the two isomers with greater than 98% purity under ambient conditions. acs.org This remarkable selectivity is attributed to the host's greater binding affinity for phenanthrene. acs.org
Furthermore, the water-soluble Pd₆ interlocked cage provides a novel method for separating planar and non-planar hydrocarbons. rsc.orgnih.gov This system can efficiently separate planar anthracene from its non-planar hydrogenated analogue, 9,10-dihydroanthracene. rsc.orgnih.gov When presented with a mixture, the cage selectively encapsulates the planar anthracene, which can then be separated from the solution. rsc.orgrsc.org This host-guest chemistry approach offers a low-energy alternative to the high-temperature fractional distillation typically required for such separations in the coal industry. rsc.orgnih.govrsc.org
Advanced Characterization Techniques in Anthracene 2,6 Diamine Research
X-ray Crystallography and Single Crystal Structures
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For complex organic molecules like anthracene (B1667546) derivatives, single-crystal X-ray diffraction (SC-XRD) provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions.
In the context of supramolecular chemistry, an iron(II)4L6 cage featuring anthracene panels was synthesized and its structure confirmed by single-crystal X-ray analysis. sysrevpharm.org Similarly, the crystal structure of a two-component host system involving 9,10-dihydro-9,10-ethanoanthracene-11,12-diamine (B13399744) has been elucidated, showcasing complex hydrogen-bonding networks and helical chirality. acs.org Research on novel 2,6-anthracene derivatives has also employed single-crystal structures to understand the effects of different functional groups on their solid-state packing. mdpi.com These examples underscore the critical role of X-ray crystallography in verifying the successful synthesis of complex anthracene-based structures and in understanding their solid-state properties, which are crucial for applications in materials science.
Table 1: Representative Crystallographic Data for an Anthracene Derivative Note: This table presents data for a related anthracene derivative to illustrate typical crystallographic parameters, as a specific CIF file for anthracene-2,6-diamine is not publicly available.
| Parameter | Value | Reference |
| Compound | (E)-N¹-[(anthracen-9-yl)methylidene]-N⁴-phenylbenzene-1,4-diamine | iucr.org |
| Formula | C₂₇H₂₀N₂ | iucr.org |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
| a (Å) | 16.435(3) | iucr.org |
| b (Å) | 6.0968(12) | iucr.org |
| c (Å) | 20.370(4) | iucr.org |
| β (°) | 108.93(3) | iucr.org |
| Volume (ų) | 1928.9(7) | iucr.org |
Spectroscopic Methods
UV-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by distinct absorption bands corresponding to π-π* transitions within the conjugated system of the anthracene core.
The typical UV-Vis spectrum of anthracene shows several sharp absorption bands in the range of 300-400 nm. researchgate.net The introduction of amino groups at the 2 and 6 positions is expected to cause a bathochromic (red) shift in these absorption maxima due to the electron-donating nature of the amino groups, which extends the conjugation. Studies on various anthracene derivatives confirm this trend. For instance, a range of π-extended anthracene fluorophores exhibit strong absorbance bands between 250 nm and 550 nm, with the exact positions depending on the specific substituents and the solvent used. mdpi.com In a study of a large mercury (II) complex cyclophane containing anthracene units, the UV-Vis spectrum showed characteristic absorption bands for the anthracene moiety. libretexts.org
Table 2: Typical UV-Vis Absorption Maxima for Anthracene Derivatives
| Compound/System | Solvent | Absorption Maxima (λ_max, nm) | Reference |
| Anthracene | Not Specified | 338, 355, 372, 392 | researchgate.net |
| Anthracene Derivative 22 | Dichloromethane | ~250-340, ~410-550 | mdpi.com |
| 2,6AnBPY | Acetonitrile (B52724) | ~440 | acs.org |
| 2,6AnDB²⁺ | Acetonitrile | ~453 | acs.org |
Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Anthracene and its derivatives are well-known for their fluorescent properties, making this technique particularly valuable. The excitation spectrum often resembles the absorption spectrum, while the emission spectrum is red-shifted (Stokes shift). evidentscientific.com
The fluorescence of this compound is expected to be influenced by the amino substituents. In a study on covalent organic frameworks (COFs) prepared using this compound, the resulting material exhibited dual emission bands at 400 nm and 590 nm under a single excitation wavelength of 280 nm. rsc.org This dual emission was attributed to an excited-state intramolecular proton transfer (ESIPT) process. rsc.org Other research on anthracene-based compounds has shown emission maxima that vary widely depending on the molecular structure and environment. For example, a mechanically-interlocked catenane containing anthracene units displayed a photoluminescence peak centered at approximately 542 nm. acs.org Some anthracene derivatives can also form excimers (excited-state dimers), which result in a broad, structureless, and significantly red-shifted emission band. rsc.org
Table 3: Representative Fluorescence Data for Anthracene-Based Systems
| Compound/System | Excitation Wavelength (nm) | Emission Maxima (nm) | Reference |
| Anthracene | 356 | 397 | mdpi.com |
| COF with this compound | 280 | 400, 590 | rsc.org |
| 2,6AnDB²⁺ | Not Specified | ~542 | acs.org |
| 2,6AnHC⁸⁺ | Not Specified | 650 (exciplex) | acs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the anthracene core and the protons of the amino groups. The chemical shifts and coupling patterns of the aromatic protons would confirm the 2,6-substitution pattern. While a specific spectrum for the parent diamine is not detailed in the provided sources, data from related derivatives offer insight. For example, in a spiro[7H-benzo[de]anthracene-naphthopyran], the aromatic protons of the anthracene moiety appear in the range of 7.35-8.25 ppm. researchgate.net In Diels-Alder adducts of anthracene, the aromatic protons are observed between 7.01 and 7.33 ppm. umich.edu The ¹³C NMR spectrum would similarly provide characteristic signals for the different carbon atoms in the molecule, with the carbons attached to the nitrogen atoms showing a downfield shift. For related anthracene adducts, aromatic carbons resonate in the region of 122-127 ppm. umich.edu
Table 4: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Derivatives
| Nucleus | Chemical Shift Range (ppm) | Remarks | Reference |
| ¹H | 7.0 - 8.3 | Aromatic protons on the anthracene core. | researchgate.netumich.edu |
| ¹H | Variable | Amine (N-H) protons; position depends on solvent and concentration. | - |
| ¹³C | 120 - 140 | Aromatic carbons. | umich.edu |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H bonds of the primary amine groups, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region. The IR spectra of Schiff bases derived from anthracene show the characteristic azomethine (-HC=N-) stretching band around 1608 cm⁻¹, confirming the formation of the imine bond. researchgate.net The IR spectrum of the precursor, 2,6-diaminoanthraquinone (B87147), shows characteristic peaks for the amine and carbonyl groups. nih.gov
Table 5: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch (primary amine) | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aromatic C=C Stretch | 1400 - 1600 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it becomes a powerful tool for identifying and quantifying components in a mixture.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (208.26 g/mol ). nih.gov The fragmentation pattern of amines often involves alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. libretexts.org Aromatic compounds typically show a strong molecular ion peak due to the stability of the aromatic ring system. libretexts.org Studies on anthracene derivatives often use mass spectrometry to confirm the identity of the synthesized products. For example, GC/MS analysis of 2,6-disubstituted anthracene derivatives has been used to confirm their molecular weight, with the reported M⁺ peaks matching the predicted values. mdpi.com Similarly, mass spectra of Schiff bases derived from anthracene show the expected molecular ion peaks, confirming their successful synthesis. sysrevpharm.org
Table 6: Mass Spectrometry Data for this compound and a Related Precursor
| Compound | Ionization Method | m/z of Molecular Ion (or derivative) | Reference |
| This compound | - | 208.26 (Calculated M.W.) | nih.gov |
| 2,6-Diaminoanthraquinone | GC-MS (EI) | 238 (M⁺) | nih.gov |
Infrared (IR) Spectroscopy
Electrochemical Characterization
Electrochemical characterization techniques are pivotal in understanding the electronic properties of organic molecules, such as this compound. These methods provide insights into the redox behavior, energy levels of frontier molecular orbitals (HOMO and LUMO), and the potential for applications in electronic devices.
Cyclic Voltammetry
Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox properties of electroactive species. In the context of anthracene derivatives, CV is instrumental in determining oxidation and reduction potentials, which are crucial for estimating the HOMO and LUMO energy levels of the molecule.
While direct and extensive cyclic voltammetry data for this compound is not widely published, the behavior of related diaminoacenes and substituted anthraquinones provides significant insights. For instance, studies on diaminoacenes reveal that the position of the amino groups on the aromatic core significantly influences the molecule's electronic and conductive properties. arxiv.orgiphy.ac.cn Research on various diaminoacenes has shown that molecules with amino groups at the 2,6-positions exhibit different conductance trends compared to other isomers, a property intrinsically linked to their oxidation potentials. arxiv.org For the 2,6-diaminoacene series, conductance has been observed to decrease as the number of fused aromatic rings increases. arxiv.org
The electrochemical properties of related compounds, such as 2,6-diaminoanthraquinone, have been studied more extensively. A sulfamidic acid derivative of 2,6-diaminoanthraquinone, when analyzed by cyclic voltammetry, showed a reversible redox reaction at approximately -0.65 V versus an Ag/AgCl electrode at high pH values. rsc.orgnih.gov This indicates that the diaminoanthraquinone core can undergo stable electron transfer processes, a property that is essential for applications like redox flow batteries. rsc.orgnih.gov Further research on various quinone derivatives, including 2,6-diaminoanthraquinone, has correlated their redox potentials with HOMO energy levels, demonstrating the tunability of these properties through functionalization.
The general approach in a CV experiment involves applying a linearly cycling potential ramp to a working electrode immersed in a solution of the analyte and a supporting electrolyte. The resulting current is measured and plotted against the applied potential, yielding a cyclic voltammogram which reveals the potentials at which the molecule is oxidized and reduced. For many anthracene derivatives, quasi-reversible oxidation processes are typically observed. rsc.org
| Compound | Redox Process | Potential (V) | Reference Electrode | Notes | Source |
|---|---|---|---|---|---|
| Anthraquinone-2,6-disulfamidic acid | Reversible Reduction | ~ -0.65 | Ag/AgCl | Measured at pH > 12. | rsc.orgnih.gov |
| CpCo(DAnap) | Irreversible Oxidation | -0.10 | Ag/AgCl | DAnap = diaminonaphthalene. | rsc.org |
| CpCo(DAbnz) | Reversible Oxidation | -0.13 | Ag/AgCl | DAbnz = diaminobenzene. | rsc.org |
Microscopic Techniques (e.g., Polarizing Optical Microscopy)
Microscopic techniques are essential for characterizing the morphology and solid-state structure of materials. For organic compounds like this compound and its derivatives, polarizing optical microscopy (POM) is a particularly powerful tool, especially for the investigation of liquid crystalline (LC) properties. pkusz.edu.cnrsc.orgnih.gov
Polarizing optical microscopy utilizes polarized light to analyze materials with optically anisotropic properties, such as liquid crystals. pkusz.edu.cnnih.gov When a liquid crystalline sample is placed between two crossed polarizers, it can rotate the plane of polarized light, resulting in the appearance of colors and textures (birefringence). These textures are characteristic of the specific type of liquid crystal phase (e.g., nematic, smectic, columnar).
The study of anthracene derivatives often reveals the formation of liquid crystalline phases upon heating. rsc.orgacs.org POM is used to identify the temperatures at which phase transitions occur and to characterize the nature of these mesophases by observing the distinct optical textures that form as the sample is heated and cooled. pkusz.edu.cnrsc.org For example, a "Schlieren" texture is often indicative of a nematic phase, while "focal conic" or "mosaic" textures can signify different types of smectic phases. pkusz.edu.cnrsc.org
In a study of an azo-functionalized anthracene liquid crystal, POM images revealed a marble texture for the nematic phase and a mosaic texture for a highly ordered smectic phase. pkusz.edu.cn Similarly, research on oligothiophene–anthracene co-oligomers showed that some derivatives exhibited a liquid crystalline phase with a Schlieren texture at elevated temperatures. rsc.org These observations, often combined with data from Differential Scanning Calorimetry (DSC), allow for the comprehensive characterization of the material's thermotropic behavior. pkusz.edu.cnrsc.org
The ability to form ordered liquid crystalline phases is crucial for the application of organic materials in electronic devices, as the molecular arrangement significantly impacts properties like charge carrier mobility. rsc.org Therefore, POM is an indispensable technique in the research and development of new anthracene-based functional materials.
| Compound Type | Phase Transition | Temperature (°C) | Observed Texture | Source |
|---|---|---|---|---|
| Azo-anthracene Derivative (APDPD) | Isotropic to Nematic (N) | 285 | Marble Texture | pkusz.edu.cn |
| Nematic to Smectic X (SmX) | 221 | Mosaic Texture | pkusz.edu.cn | |
| Smectic X to Crystalline | 140 | Fine Microgrooves | pkusz.edu.cn | |
| Oligothiophene-Anthracene (T2A) | Crystal to Liquid Crystal | 66 | Schlieren Texture | rsc.org |
| Liquid Crystal to Isotropic | 130 |
Future Directions and Emerging Research Avenues for Anthracene 2,6 Diamine
Development of Novel Device Architectures
The inherent properties of anthracene (B1667546) derivatives, such as high charge carrier mobility and strong fluorescence, make them prime candidates for use in organic electronic devices. researchgate.net Future research will likely focus on incorporating anthracene-2,6-diamine into innovative device structures to enhance performance and create new functionalities.
Key research areas include:
Organic Light-Emitting Diodes (OLEDs): Anthracene derivatives are already used in OLEDs, particularly as blue light emitters. researchgate.netmdpi.com Future work could explore the use of this compound to create more efficient and stable deep-blue or even white OLEDs. Its diamine functionality allows for its incorporation into polyimides, which have shown potential in electrical bistable switching behavior for memory devices. researchgate.net
Organic Thin-Film Transistors (OTFTs): The planarity and potential for strong intermolecular interactions in anthracene derivatives are crucial for high-performance OTFTs. mdpi.com Research into functionalizing the 2,6-positions of anthracene has shown that it can tune the material's semiconducting behavior from p-type to n-type. mdpi.com this compound could be a key component in developing ambipolar or high-performance n-type transistors, which are currently less common than their p-type counterparts.
Organic Photovoltaics (OPVs): Anthracene-based materials are being investigated for their potential in OPVs due to their tunable electronic properties and good charge transport characteristics. researchgate.net this compound could serve as a building block for novel donor or acceptor materials in bulk heterojunction solar cells.
A study on novel anthracene-oxadiazole derivatives demonstrated their potential as emitters in OLEDs, with one compound exhibiting a maximum brightness of 1728 cd/m². researchgate.net Further research into similar derivatives incorporating the 2,6-diamine structure could lead to even more impressive device performance.
Exploration of Bio-related Applications (e.g., Sensors)
The fluorescent properties of anthracene derivatives make them highly suitable for sensing applications. The amino groups in this compound provide reactive sites for functionalization, allowing for the design of specific and sensitive chemosensors.
Emerging research in this area includes:
Fluorescent Chemosensors: Anthracene-based Schiff base derivatives have been shown to be effective fluorescent probes for detecting metal ions like Cu2+. researchgate.net The diamine groups of this compound can be readily converted to Schiff bases, opening up possibilities for creating a new class of sensors for various analytes.
Bioimaging: The ability of some anthracene derivatives to exhibit exciplex fluorescence at low concentrations makes them promising for live-cell imaging. acs.org Future research could focus on developing this compound-based probes that can target specific cellular components or report on biological processes.
Aggregation-Induced Emission (AIE): The development of organic nanoprobes with AIE features is a growing area of interest. researchgate.net Investigating whether this compound derivatives can be designed to exhibit AIE could lead to novel sensors with high sensitivity and low background noise.
Advanced Computational Modeling for Property Prediction
Computational chemistry plays a crucial role in modern materials science, enabling the prediction of molecular properties and guiding experimental efforts. For this compound, advanced computational modeling will be instrumental in accelerating the discovery of new materials with desired functionalities.
Key applications of computational modeling include:
Predicting Optoelectronic Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the absorption and emission spectra of this compound derivatives. researchgate.netacs.org This allows for the virtual screening of large numbers of potential molecules for specific applications like OLEDs and OPVs.
Understanding Molecular Packing: The performance of organic electronic devices is highly dependent on the solid-state packing of the organic molecules. mdpi.com Computational methods can predict the crystal structure and molecular packing of this compound derivatives, providing insights into their charge transport properties.
Simulating Device Performance: More advanced models can simulate the behavior of complete devices, such as OLEDs and solar cells, incorporating the properties of this compound-based materials. This can help to optimize device architecture and material selection before fabrication.
A study on anthracene core-based hole-transporting materials utilized computational design to identify promising candidates for perovskite solar cells, highlighting the power of these predictive methods. rsc.org
Integration with Hybrid Organic-Inorganic Systems
The combination of organic and inorganic components at the molecular level can lead to materials with novel and enhanced properties. This compound is a suitable organic building block for creating such hybrid systems.
Future research directions in this area are:
Perovskite Solar Cells: Organic-inorganic hybrid perovskites are a major focus of solar cell research. acs.org this compound derivatives can be designed as hole-transporting materials (HTMs) in these devices, potentially offering improved stability and performance compared to existing materials. rsc.org The diamine functionality allows for the formation of diammonium cations which can be incorporated into layered perovskite structures. google.com
Covalent Organic Frameworks (COFs): this compound can be used as a linker in the synthesis of COFs. chinesechemsoc.orgrsc.org These crystalline porous polymers have potential applications in gas storage, separation, and catalysis. The incorporation of the anthracene moiety can impart fluorescence to the COF, making it suitable for sensing applications. rsc.org
Metal-Organic Frameworks (MOFs): Similar to COFs, this compound can be used to construct MOFs, which have a wide range of applications. The properties of the resulting MOF will be influenced by the geometry and electronic properties of the anthracene linker.
Sustainable Synthesis and Processing Strategies
As the demand for advanced materials grows, so does the need for environmentally friendly and cost-effective synthesis and processing methods.
Key areas of focus for this compound include:
Greener Synthetic Routes: Traditional methods for synthesizing anthracene derivatives can involve harsh reagents and produce significant waste. Research into more sustainable synthetic pathways is crucial. This could involve the use of greener solvents, catalytic methods, and starting materials derived from renewable resources. nih.gov An optimized method for the synthesis of 2,6-diaminoanthracene from 2,6-diaminoanthraquinone (B87147) has been explored, examining different reducing agents to improve yield and reduce byproducts. researchgate.net
Solution Processing: The ability to process organic materials from solution is highly desirable for large-area and low-cost device fabrication. Research into designing this compound derivatives with improved solubility will be important for their application in printable electronics.
Reduced Toxicity: A key challenge in the development of new materials is ensuring they are not harmful to human health or the environment. Future research will need to consider the toxicological profile of new this compound derivatives and prioritize the development of non-toxic alternatives.
Q & A
Basic Questions
Q. What spectroscopic methods are recommended for confirming the structural integrity of Anthracene-2,6-diamine?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation. For example, imidazo[4,5-c]pyridine-diamine derivatives were characterized using NMR to confirm substituent positions and MS to verify molecular weight . Similar protocols apply to this compound, where NMR can resolve aromatic proton environments and MS ensures purity.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, flame-retardant antistatic suits, and fume hoods to minimize exposure. In case of skin contact, wash immediately with water for ≥15 minutes. Respiratory protection (e.g., N95 masks) is required during powder handling, as per SDS guidelines for structurally similar anthracene derivatives . Always consult institutional safety officers for localized protocols.
Q. How can this compound be integrated into polymer synthesis for electronic applications?
- Methodological Answer : Copolymerization with aromatic units (e.g., p-phenylene) via Suzuki-Miyaura coupling can yield conjugated polymers. For example, poly(anthracene-2,6-diyl) was synthesized using palladium catalysts, with UV-vis and cyclic voltammetry used to assess electronic properties .
Advanced Research Questions
Q. How does this compound enable the construction of tunable metal-organic frameworks (MOFs)?
- Methodological Answer : In imine condensation reactions with Cu-CTU, this compound forms 2D MOFs (e.g., JNM-3). Adjusting acidity (e.g., trifluoroacetic acid vs. acetic acid) controls stacking modes (AA or ABC). Characterization via powder X-ray diffraction (PXRD) and Brunauer-Emmett-Teller (BET) analysis confirms structural differences, while catalytic activity for azide-alkyne cycloaddition (AAC) is evaluated using kinetic assays .
Q. What experimental setups allow real-time detection of this compound in Diels-Alder (DA) reactions?
- Methodological Answer : A scanning tunneling microscopy break junction (STM-BJ) system with a feedback-controlled thermocouple enables in situ, label-free detection. This setup monitors single-molecule interactions between this compound (diene) and C60 (dienophile) under thermal reversibility, with conductance measurements tracking reaction dynamics .
Q. How do electronic properties of this compound derivatives influence charge transport in organic semiconductors?
- Methodological Answer : Thin-film field-effect transistor (FET) measurements evaluate charge mobility. For example, 2,6-diphenyl anthracene (DPA), a derivative, exhibited mobility >10 cm² V⁻¹ s⁻¹. Similar methods apply to this compound, with grazing-incidence X-ray diffraction (GIXRD) correlating crystallinity to performance .
Q. What strategies optimize catalytic active sites in this compound-based MOFs?
- Methodological Answer : Acid-triggered interlayer sliding in JNM-3-ABC exposes additional Cu(I) sites. Catalytic efficiency is assessed via turnover frequency (TOF) in AAC reactions, while X-ray photoelectron spectroscopy (XPS) confirms metal coordination states. Size-selective catalysis studies (e.g., varying alkyne substrates) further elucidate pore accessibility .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
